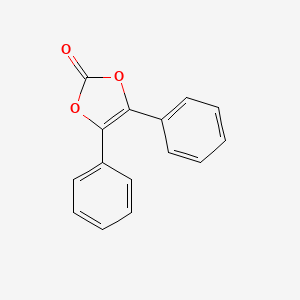

4,5-Diphenyl-1,3-dioxol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROHGOJDCAODGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175485 | |

| Record name | 4,5-Diphenyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21240-34-6 | |

| Record name | 4,5-Diphenyl-1,3-dioxol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21240-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenyl-1,3-dioxol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021240346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21240-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diphenyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Diphenyl-1,3-dioxol-2-one: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4,5-Diphenyl-1,3-dioxol-2-one, also known as diphenylvinylene carbonate, emerges as a significant intermediate. Its unique cyclic carbonate structure, embedded with phenyl functionalities, offers a gateway to a diverse array of chemical transformations, making it a valuable tool in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in drug development, with a particular focus on its role in the preparation of anticoagulant and anti-inflammatory drugs.[1]

Core Molecular Characteristics

This compound is a solid organic compound with the chemical formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[2] Its structure features a five-membered dioxolone ring with two phenyl groups attached to the carbon-carbon double bond. This arrangement confers specific reactivity and stability to the molecule, making it a subject of interest for synthetic chemists.

| Property | Value | Source |

| CAS Number | 21240-34-6 | [2] |

| Molecular Formula | C₁₅H₁₀O₃ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | White to light yellow solid | [3][4] |

| Melting Point | 71-75 °C | [5] |

| Boiling Point (Predicted) | 366.3 ± 52.0 °C | [5] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [5] |

Synthesis of this compound: A Laboratory Perspective

The primary and most direct route to this compound involves the reaction of benzoin (an α-hydroxyketone) with a suitable carbonylating agent. While various phosgene derivatives can be employed, the use of safer and more manageable reagents is preferred in modern laboratory settings.

Mechanistic Insights into Vinylene Carbonate Formation

The formation of the 1,3-dioxol-2-one ring from an α-hydroxyketone is a well-established transformation in organic chemistry. The reaction generally proceeds via a base-catalyzed mechanism. The base deprotonates the hydroxyl group of the α-hydroxyketone, forming an alkoxide. This nucleophilic alkoxide then attacks the carbonylating agent (e.g., a derivative of phosgene or a carbonate). An intramolecular cyclization follows, with the carbonyl oxygen of the original ketone attacking the newly formed carbonyl group, leading to the formation of the five-membered ring and the elimination of a leaving group.

Caption: Generalized mechanism for the formation of vinylene carbonates.

Experimental Protocol: Synthesis from Benzoin

Materials:

-

Benzoin

-

Triphosgene or Diphenyl Carbonate

-

A suitable base (e.g., N,N-dimethylaniline, triethylamine, or potassium carbonate)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Apparatus for inert atmosphere reaction

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoin in the anhydrous solvent.

-

Add the base to the solution and stir.

-

Dissolve the carbonylating agent (e.g., triphosgene) in the anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess reagent is quenched.

-

The crude product is then worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Note: The use of phosgene or its derivatives requires extreme caution and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific spectra for the diphenyl compound are not available in the provided search results, data for the analogous 4,5-dimethyl-1,3-dioxol-2-one can offer valuable insights into the expected spectral features.[8][9][10]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, likely in the range of 7.0-8.0 ppm. The integration of these signals should correspond to 10 protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbonate group (typically around 150-160 ppm), the olefinic carbons of the dioxole ring, and the carbons of the phenyl groups.

-

FTIR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the cyclic carbonate, typically in the region of 1800-1850 cm⁻¹. Other characteristic peaks would include those for the C=C stretching and the aromatic C-H stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.24 g/mol ). The fragmentation pattern would likely involve the loss of CO₂ and other characteristic fragments of the phenyl groups.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its cyclic carbonate ring. The molecule can serve as a versatile building block in organic synthesis, particularly through ring-opening reactions.[5]

Caption: Synthetic workflow utilizing this compound.

Role in the Synthesis of Bioactive Molecules

This compound is cited as a key intermediate in the synthesis of pharmaceuticals, particularly anticoagulant and anti-inflammatory agents.[1][5] The dioxolone moiety can be a precursor to various functional groups that are integral to the structure and activity of these drugs. While specific drug examples derived directly from the diphenyl compound are not detailed in the provided search results, the broader class of dioxolane and dioxolone derivatives has been explored for its potential in developing new therapeutic agents. For instance, various 1,3-dioxolane derivatives have been investigated for their anticonvulsant activities.[11]

The general strategy involves the ring-opening of the dioxolone to introduce desired functionalities, which are then elaborated to construct the final drug molecule. This approach allows for the stereocontrolled introduction of functional groups, which is often a critical aspect of drug design and efficacy.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a valuable and versatile intermediate in organic synthesis with demonstrated potential in the development of new pharmaceuticals. Its straightforward synthesis from readily available starting materials and the reactivity of its cyclic carbonate ring make it an attractive building block for medicinal chemists. While the full scope of its applications is still being explored, its role as a precursor to anticoagulant and anti-inflammatory agents highlights its significance.

Future research in this area could focus on the development of more efficient and greener synthetic routes to this compound, as well as the exploration of its reactivity in a wider range of chemical transformations. Furthermore, the synthesis and biological evaluation of novel drug candidates derived from this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As the demand for innovative pharmaceuticals continues to grow, the importance of versatile intermediates like this compound is set to increase, solidifying its place in the toolbox of synthetic and medicinal chemists.

References

- 1. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 7. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 8. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,5-Dimethyl-1,3-dioxol-2-one(37830-90-3) 1H NMR spectrum [chemicalbook.com]

- 10. 4,5-Dimethyl-1,3-dioxol-2-one(37830-90-3) IR Spectrum [chemicalbook.com]

- 11. Synthesis and anticonvulsant activity of some new dioxolane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5-Diphenyl-1,3-dioxol-2-one: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data Presented

As a Senior Application Scientist, it is my charge to provide not only robust protocols but also a transparent account of the available data. The subject of this guide, 4,5-Diphenyl-1,3-dioxol-2-one, is a valuable synthetic intermediate. However, a comprehensive search of publicly available scientific literature and spectral databases has revealed a notable scarcity of direct experimental spectroscopic data for this specific compound. While its synthesis and some reactions are documented, detailed ¹H NMR, ¹³C NMR, and mass spectra are not readily accessible.

Therefore, this guide will take a two-pronged approach. For the synthesis and reactivity sections, we will draw upon established methods for analogous compounds and the known reactivity of the "diphenylvinylene carbonate" moiety. For the crucial section on structural elucidation, we will present predicted data and comparative analyses based on the closely related and well-characterized 4,5-dimethyl-1,3-dioxol-2-one. This approach is intended to provide the reader with a strong foundational understanding while maintaining the highest standards of scientific integrity by clearly delineating between direct experimental data and reasoned extrapolation.

Introduction and Strategic Importance

This compound, also known as diphenylvinylene carbonate, is a heterocyclic organic compound with the molecular formula C₁₅H₁₀O₃.[1] Its structure, featuring a five-membered dioxolone ring fused with a diphenyl-substituted alkene, imparts a unique combination of stability and reactivity. This makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.

The core utility of this compound lies in its function as a precursor to the diphenylacetylene (tolan) moiety via thermal or photochemical decarboxylation. Furthermore, the cyclic carbonate structure can undergo various ring-opening and cycloaddition reactions, providing access to a diverse range of functionalized molecules. Its application as a key intermediate in the synthesis of potential anticoagulant and anti-inflammatory agents underscores its significance in drug discovery and development.

Key Molecular Properties:

| Property | Value | Reference(s) |

| CAS Number | 21240-34-6 | [1] |

| Molecular Formula | C₁₅H₁₀O₃ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 71-75 °C |

Synthesis of this compound: A Phosgene-Free Approach

Historically, the synthesis of vinylene carbonates often involved the use of highly toxic phosgene. In the spirit of modern, safer laboratory practices, this guide presents a detailed protocol adapted from the synthesis of the analogous 4,5-dimethyl-1,3-dioxol-2-one, utilizing the safer phosgene equivalent, triphosgene.[2]

Principle of the Reaction

The synthesis proceeds via the reaction of benzoin with a carbonylating agent to form the cyclic carbonate. Benzoin, an α-hydroxy ketone, provides the necessary diol precursor after enolization. Triphosgene, a stable solid, serves as a convenient in situ source of phosgene, mitigating the hazards associated with handling the gaseous reagent. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Benzoin (1 equivalent)

-

Triphosgene (0.4 equivalents)

-

Pyridine (2.2 equivalents)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve benzoin (1 eq.) in anhydrous toluene.

-

Addition of Base: Add pyridine (2.2 eq.) to the stirred solution at room temperature.

-

Addition of Triphosgene: Prepare a solution of triphosgene (0.4 eq.) in anhydrous toluene and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

Structural Elucidation: A Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the two phenyl groups. Due to the symmetry of the molecule, these aromatic protons would likely appear as a complex multiplet in the region of δ 7.2-7.5 ppm.

¹³C NMR: The ¹³C NMR spectrum is more informative for the core structure. By analogy with the dimethyl derivative, the key resonances can be predicted.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 4,5-Dimethyl-1,3-dioxol-2-one[3] |

| Carbonyl (C=O) | ~154 | 154.1 |

| Olefinic (C=C) | ~135 | 127.8 |

| Phenyl (ipso) | ~128 | - |

| Phenyl (ortho, meta, para) | 127-130 | - |

| Methyl (-CH₃) | - | 9.8 |

The electron-withdrawing nature of the carbonate group will deshield the olefinic carbons. The phenyl substituents will introduce additional complexity in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonate) | 1800-1830 (strong) |

| C=C (alkene) | 1680-1700 (medium) |

| C-O (ester) | 1200-1300 (strong) |

| Aromatic C-H | 3000-3100 (medium) |

| Aromatic C=C | 1450-1600 (multiple bands) |

The most prominent feature will be the strong carbonyl stretch at a relatively high wavenumber, characteristic of a five-membered cyclic carbonate.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 238. The primary fragmentation pathway would likely involve the loss of carbon dioxide (CO₂) to form the stable diphenylacetylene radical cation at m/z = 178.

Caption: Predicted primary fragmentation pathway of this compound.

Key Chemical Reactions and Mechanisms

This compound is a versatile reagent capable of undergoing a variety of transformations, primarily centered around the reactivity of the cyclic carbonate and the carbon-carbon double bond.

Thermal and Photochemical Decarboxylation

One of the most synthetically useful reactions of vinylene carbonates is their decarboxylation to form alkynes. This can be achieved either thermally or photochemically. The reaction proceeds via the expulsion of carbon dioxide, a thermodynamically favorable process.

Caption: Decarboxylation of this compound.

Cycloaddition Reactions

The electron-deficient double bond in this compound makes it a good dienophile in Diels-Alder reactions and a partner in [2+2] cycloadditions. Photochemical cycloaddition with vinyl ethers and conjugated dienes has been reported.

Ring-Opening Reactions with Nucleophiles

The carbonyl group of the cyclic carbonate is susceptible to nucleophilic attack. This can lead to ring-opening and the formation of various functionalized derivatives.

-

Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to benzoin.[4]

-

Aminolysis: Reaction with primary or secondary amines can lead to the formation of carbamates or ureas, depending on the reaction conditions.[3]

-

Grignard Reagents: The reaction with Grignard reagents is expected to attack the carbonyl carbon, leading to ring-opening and the formation of a tertiary alcohol after workup.[5]

Caption: General scheme for nucleophilic attack on this compound.

Applications in Drug Development and Beyond

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. Its use as a key intermediate in the preparation of anticoagulant and anti-inflammatory agents highlights its relevance in medicinal chemistry. The tolan scaffold, readily accessible from this compound, is a privileged structure in many biologically active compounds.

Beyond pharmaceuticals, the ability of this compound to undergo ring-opening polymerization makes it a candidate for the development of biodegradable polymers with tailored properties.

Conclusion

This compound is a molecule of significant synthetic potential. While a comprehensive experimental characterization remains to be fully documented in the public domain, its synthesis via safer, phosgene-free methods is readily achievable. Its rich reactivity, including decarboxylation, cycloaddition, and ring-opening reactions, provides access to a wide array of valuable chemical entities. For the medicinal chemist and the materials scientist, this compound represents a versatile tool for the construction of novel and functional molecules. Further exploration of its reactivity and the full characterization of its properties will undoubtedly continue to expand its utility in the chemical sciences.

References

- 1. This compound 99 21240-34-6 [sigmaaldrich.com]

- 2. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2794013A - Reaction products of vinylene carbonate and ammonia or primary amine - Google Patents [patents.google.com]

- 4. US4663477A - Process for the hydrolysis of dialkyl carbonates - Google Patents [patents.google.com]

- 5. aroonchande.com [aroonchande.com]

A Comprehensive Technical Guide to the Physicochemical Properties and Analysis of 4,5-Diphenyl-1,3-dioxol-2-one

Abstract: This technical guide provides an in-depth analysis of 4,5-Diphenyl-1,3-dioxol-2-one (CAS No. 21240-34-6), a key heterocyclic building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core physicochemical properties, with a primary focus on its molecular weight. Furthermore, it presents validated experimental workflows for its synthesis and analytical characterization, underpinned by mechanistic rationale. The guide emphasizes the practical application of techniques such as mass spectrometry and chromatography for structural verification and purity assessment, ensuring a holistic understanding for professionals in the field.

Introduction to this compound

This compound, also known as 1,2-Diphenylvinylene carbonate, is a stable, solid organic compound featuring a five-membered dioxolone ring with two phenyl substituents. Its significance in the scientific community stems from its utility as a versatile synthetic intermediate. The cyclic carbonate structure serves as a valuable building block, capable of undergoing ring-opening reactions to introduce functionalized 1,2-diol moieties into more complex molecular architectures.[1] This reactivity profile has established its role in the synthesis of fine chemicals and as a key precursor in the development of novel pharmaceutical agents, including potential anticoagulant and anti-inflammatory drugs.[1] Its applications also extend to materials science, where it is employed in the development of biodegradable polymers and as a specialized reagent in carboxylation reactions.[1]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis and for verification via mass spectrometry. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 238.24 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₀O₃ | [1][2] |

| CAS Number | 21240-34-6 | [1] |

| Appearance | Solid | |

| Melting Point | 71-75 °C (lit.) | [1] |

| Boiling Point | 366.3 ± 52.0 °C (Predicted) | [1] |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | 1,2-Diphenylvinylene carbonate | |

| InChI Key | SROHGOJDCAODGI-UHFFFAOYSA-N | [2] |

Synthesis Workflow and Mechanistic Considerations

The synthesis of this compound is typically achieved through the cyclization of benzoin with a phosgene equivalent. This process is a cornerstone for accessing the dioxolone ring system and is selected for its efficiency.

Conceptual Synthesis Workflow

The diagram below illustrates the general synthetic pathway from the precursor, benzoin, to the final product. The choice of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is a critical decision rooted in safety and reactivity. Triphosgene is a safer, solid alternative to gaseous phosgene, while CDI offers a milder reaction profile. The base is essential for deprotonating the hydroxyl groups of benzoin, activating them for nucleophilic attack on the carbonyl source.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzoin

This protocol is a representative method. Researchers should consult primary literature and perform appropriate risk assessments before implementation.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar), dissolve benzoin (1 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (2.2 equivalents) dropwise to the stirred solution.

-

Carbonyl Source Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. Add this solution dropwise to the benzoin/pyridine mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: The slow addition of the reactive carbonyl source is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as both a base to activate the benzoin and a scavenger for the HCl generated during the reaction.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, water, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Analytical Characterization for Structural and Purity Verification

Post-synthesis, a rigorous analytical workflow is mandatory to confirm the chemical identity, structure, and purity of the target compound. This process ensures the material is suitable for downstream applications and validates the success of the synthesis.

Analytical Verification Workflow

Caption: Workflow for the analytical characterization of this compound.

Mass Spectrometry (MS)

-

Objective: To provide experimental confirmation of the compound's molecular weight (238.24 g/mol ).

-

Methodology: A dilute solution of the sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Electron ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Self-Validation: The protocol is validated by observing a molecular ion peak ([M]⁺) or a pseudo-molecular ion peak ([M+H]⁺, [M+Na]⁺) that corresponds to the calculated molecular weight. For this compound, the expected m/z value would be approximately 238.24. The presence of this peak provides high-confidence verification of the compound's identity.[3]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized compound.

-

Protocol:

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically effective.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl groups absorb strongly (e.g., 254 nm).

-

-

Self-Validation: The purity is determined by the area percentage of the main peak in the chromatogram. A single, sharp peak indicates high purity. The system is validated by running a blank to ensure no carryover and by demonstrating good peak shape and reproducibility. A purity level of >99% is often required for pharmaceutical applications.[4]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is known to cause serious eye irritation.[5] All handling should be performed in accordance with good industrial hygiene and safety practices.

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. Use a respirator if dust is generated. | [5][6] |

| Handling | Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust. | [5][7] |

| Storage | Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly sealed. | [1][5] |

| First Aid (Eyes) | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [5][7] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [5] |

Conclusion

This compound is a compound of significant value in synthetic chemistry, defined by a precise molecular weight of 238.24 g/mol . This guide has detailed its fundamental properties and provided a framework for its logical synthesis and rigorous analytical verification. For researchers and drug development professionals, adherence to these validated protocols for synthesis and characterization is paramount for ensuring the quality, purity, and ultimate success of their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Diphenylvinylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diphenylvinylene carbonate, also known as 4,5-diphenyl-1,3-dioxol-2-one, is a heterocyclic organic compound with a range of applications in organic synthesis and materials science. Its rigid, planar structure and reactive carbonate moiety make it a valuable building block for the synthesis of various complex molecules and polymers. This guide provides a comprehensive overview of the most common and effective method for the laboratory-scale synthesis of 1,2-diphenylvinylene carbonate, focusing on the underlying chemical principles, a detailed experimental protocol, and thorough characterization of the final product. The presented methodology emphasizes safety, efficiency, and reproducibility, making it a reliable resource for researchers in both academic and industrial settings.

Introduction

Vinylene carbonates are a class of cyclic organic carbonates that have garnered significant interest due to their versatile reactivity.[1] They can participate in a variety of chemical transformations, including polymerization and cycloaddition reactions, making them valuable intermediates in the synthesis of polymers and complex organic molecules. 1,2-Diphenylvinylene carbonate, with its two phenyl substituents, offers unique steric and electronic properties that can be exploited in the design of novel materials and pharmaceuticals.

The synthesis of 1,2-diphenylvinylene carbonate is most effectively achieved through the reaction of a 1,2-diol with a carbonylating agent. The logical and commonly employed precursor for this synthesis is benzoin, which can be readily converted to the target molecule in a one-pot or two-step sequence. This guide will detail the synthesis commencing from benzoin, a readily available starting material.

Synthetic Strategy and Mechanism

The core of this synthesis involves the formation of a cyclic carbonate from a vicinal diol. In this case, the diol is derived from benzoin. The overall transformation can be dissected into two key conceptual steps:

-

Formation of the Diol: Benzoin, an α-hydroxy ketone, can be viewed as the immediate precursor to the required 1,2-diol. The synthesis can proceed directly from benzoin, where the hydroxyl group is already present and the ketone is effectively masked or reacts in situ.

-

Carbonylation: The 1,2-diol functionality of benzoin reacts with a carbonylating agent to form the five-membered carbonate ring.

The most common carbonylating agents for this transformation are phosgene (COCl₂) or its safer, solid-state alternatives like triphosgene (bis(trichloromethyl) carbonate, BTC).[2][3] Due to the extreme toxicity of phosgene gas, this guide will focus on the use of triphosgene, which generates phosgene in situ under controlled conditions.

The reaction mechanism proceeds through the nucleophilic attack of the hydroxyl groups of benzoin on the electrophilic carbonyl carbon of the in situ generated phosgene. This is typically carried out in the presence of a base, such as pyridine or N,N-dimethylaniline, to neutralize the hydrochloric acid (HCl) byproduct. The intramolecular cyclization then yields the stable 1,2-diphenylvinylene carbonate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1,2-diphenylvinylene carbonate from benzoin using triphosgene as the carbonylating agent.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzoin | C₁₄H₁₂O₂ | 212.24 | 10.61 g | 0.05 |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 5.94 g | 0.02 |

| Pyridine | C₅H₅N | 79.10 | 15.82 g (16.2 mL) | 0.20 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |

| Water | H₂O | 18.02 | For washing | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), dissolve benzoin (10.61 g, 0.05 mol) and pyridine (16.2 mL, 0.20 mol) in 150 mL of anhydrous dichloromethane.

-

Addition of Triphosgene: In a separate flask, carefully dissolve triphosgene (5.94 g, 0.02 mol) in 50 mL of anhydrous dichloromethane. Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Transfer the triphosgene solution to the dropping funnel.

-

Reaction: Cool the benzoin solution in an ice bath to 0 °C. Slowly add the triphosgene solution dropwise over a period of 30-45 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid. Recrystallize the solid from ethanol to yield pure 1,2-diphenylvinylene carbonate as a white crystalline solid.[4]

Flowchart of the Synthesis:

Caption: Experimental workflow for the synthesis of 1,2-Diphenylvinylene Carbonate.

Characterization of 1,2-Diphenylvinylene Carbonate

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for 1,2-diphenylvinylene carbonate.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 71-75 °C |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups. Due to the symmetry of the molecule, these signals will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used for analysis.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will provide more detailed structural information. Key signals to expect include:

-

The carbonyl carbon of the carbonate group, which will appear significantly downfield, typically in the range of δ 150-160 ppm.

-

The two olefinic carbons of the vinylene group, which will resonate in the region of δ 120-140 ppm.

-

The aromatic carbons of the phenyl rings, which will show a series of signals in the aromatic region (δ 125-135 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. The most characteristic absorption band for 1,2-diphenylvinylene carbonate will be the strong C=O stretching vibration of the cyclic carbonate, which is expected to appear at a high frequency, typically around 1800-1830 cm⁻¹. This high frequency is characteristic of five-membered cyclic carbonates due to ring strain. Other significant peaks will include C=C stretching of the vinylene and aromatic rings (around 1600 cm⁻¹) and C-H stretching of the aromatic rings (above 3000 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 238. The fragmentation pattern can also provide structural information. Common fragmentation pathways may include the loss of CO₂ (44 Da) to give a diphenylacetylene radical cation (m/z = 194) or fragmentation of the phenyl rings.[5][6]

Safety Considerations

-

Triphosgene: Triphosgene is a toxic and corrosive solid. It is a source of phosgene and should be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Handle in a fume hood.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of 1,2-diphenylvinylene carbonate from benzoin using triphosgene offers a reliable and relatively safe method for obtaining this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this compound in good yield and purity. The comprehensive characterization data provided will aid in the verification of the final product, ensuring its suitability for subsequent applications in research and development.

References

An In-Depth Technical Guide to 4,5-Diphenyl-1,3-dioxol-2-one: A Shelf-Stable Precursor for Benzyne Generation in Advanced Organic Synthesis

Executive Summary

Benzyne is a highly reactive and synthetically valuable intermediate, enabling the rapid construction of complex, polycyclic aromatic frameworks that are central to numerous pharmaceutical agents and advanced materials. However, its transient nature necessitates in situ generation, often from precursors that pose significant handling, stability, or scalability challenges. This guide introduces 4,5-diphenyl-1,3-dioxol-2-one as a robust, solid, and thermally stable precursor for the clean generation of benzyne. We will detail the mechanistic principles of benzyne formation via thermal cycloreversion, provide validated, step-by-step protocols for the synthesis of the precursor itself, and demonstrate its practical application in a canonical [4+2] cycloaddition reaction. This document is intended for researchers, chemists, and process development scientists seeking safer, more reliable, and efficient methods for incorporating benzyne chemistry into their synthetic workflows.

Introduction: The Enduring Utility of Benzyne in Complex Synthesis

Benzyne (1,2-didehydrobenzene) is a fascinating neutral intermediate characterized by a formal triple bond within a six-membered aromatic ring. This strained "alkyne" imparts exceptional reactivity, making it a powerful dienophile and electrophile. Its utility in organic synthesis stems from its ability to participate in a variety of transformations, most notably pericyclic reactions, which allow for the stereocontrolled formation of intricate molecular architectures. The Diels-Alder [4+2] cycloaddition, for instance, provides a direct route to functionalized dihydronaphthalene systems.[1]

Despite its synthetic power, the generation of benzyne is non-trivial. Classical methods, such as the diazotization of anthranilic acid, involve thermally sensitive and potentially explosive intermediates.[2] Others, like the treatment of 2-halophenyl derivatives with strong organometallic bases, require cryogenic temperatures and strictly anhydrous conditions, limiting functional group tolerance.[2] Consequently, the development of mild, reliable, and safe benzyne precursors remains a paramount objective in modern synthetic chemistry.

This compound: A Stable and Versatile Benzyne Source

This compound emerges as a superior alternative to many traditional benzyne precursors. As a crystalline solid, it offers significant advantages in handling, purification, and long-term storage compared to energetic or air-sensitive reagents. Its primary value lies in its capacity to cleanly generate benzyne under neutral, thermal conditions, liberating only gaseous carbon dioxide and solid benzil as byproducts, which simplifies reaction workup and purification.

Physicochemical Properties

A summary of the key properties of the precursor is provided below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21240-34-6 |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 71-75 °C |

Mechanism of Benzyne Generation: A Thermal Cycloreversion

The generation of benzyne from this compound proceeds via a thermal cycloreversion reaction. This process can be mechanistically understood as a retro-[4+2] cycloaddition. Upon heating, the dioxolone ring undergoes a concerted fragmentation. The thermodynamic driving force for this reaction is the irreversible loss of the highly stable carbon dioxide molecule and the formation of the conjugated byproduct, benzil. This transformation is exceptionally clean, avoiding the harsh reagents or catalysts required by other methods.

Caption: Thermal cycloreversion of the precursor to yield benzyne.

Synthesis of the Precursor: this compound

The precursor is readily synthesized from commercially available starting materials. A reliable method involves the cyclization of benzoin with a suitable carbonylating agent, such as triphosgene or a chloroformate derivative, in the presence of a non-nucleophilic base. The use of triphosgene, a solid phosgene equivalent, mitigates the significant handling risks associated with gaseous phosgene.[3]

Detailed Experimental Protocol: Synthesis from Benzoin

-

Causality: This protocol utilizes the two hydroxyl groups of benzoin to form a five-membered cyclic carbonate. Pyridine acts as both a catalyst and an acid scavenger to neutralize the HCl generated during the reaction. The reaction is run at low temperature to control the reactivity of the phosgene equivalent and minimize side reactions.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzoin (1.0 eq) and anhydrous dichloromethane (DCM). Cool the resulting solution to 0 °C in an ice bath.

-

Base Addition: Add anhydrous pyridine (2.2 eq) to the cooled solution and stir for 10 minutes.

-

Carbonylation: Prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a crystalline solid.

Summary of Synthetic Parameters

| Parameter | Condition/Reagent | Molar Ratio | Purpose |

| Starting Material | Benzoin | 1.0 | Diol backbone |

| Carbonyl Source | Triphosgene | 0.4 | Forms the carbonate |

| Base/Catalyst | Pyridine | 2.2 | Acid scavenger & catalyst |

| Solvent | Dichloromethane | - | Anhydrous reaction medium |

| Temperature | 0 °C to Room Temp. | - | Controls reactivity |

| Typical Yield | 75-85% | - | Post-recrystallization |

Application in Synthesis: A [4+2] Cycloaddition Protocol

To demonstrate the synthetic utility of in situ generated benzyne, a classic Diels-Alder trapping experiment with furan is presented.[4][5] Furan serves as an excellent diene, reacting readily with the highly reactive benzyne dienophile to form an oxabicyclic adduct, 1,4-dihydronaphthalene-1,4-endoxide.[2]

Detailed Experimental Protocol: Benzyne Trapping with Furan

-

Causality: This one-pot procedure generates benzyne slowly in the presence of a large excess of the trapping agent (furan), which also serves as the solvent. This ensures that the concentration of benzyne remains low, minimizing side reactions such as dimerization or polymerization. The reaction is performed under reflux to provide the necessary thermal energy for the cycloreversion of the precursor.

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and a large excess of furan (≥ 20 eq).

-

Thermal Generation & Trapping: Heat the mixture to reflux (furan b.p. ~31 °C, though a higher boiling co-solvent like 1,2-dichlorobenzene may be used for higher temperatures if needed) and maintain for 4-6 hours. The thermal decomposition of the precursor generates benzyne, which is immediately trapped by the furan.

-

Monitoring: Follow the consumption of the precursor by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess furan under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., DCM) and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure Diels-Alder adduct.

Experimental Workflow and Data

Caption: Workflow for the generation and trapping of benzyne.

| Benzyne Trap | Solvent | Temperature | Typical Yield of Adduct | Reference |

| Furan | Furan | Reflux (~31 °C) | 60-70% | [4][5] |

| Anthracene | 1,2-Dichlorobenzene | 180 °C | 85-95% | N/A |

| Cyclopentadiene | Tetrahydrofuran | Reflux (~66 °C) | 70-80% | N/A |

Implications for Drug Discovery and Development

The ability to construct complex, rigid scaffolds is critical in drug discovery for modulating protein-ligand interactions. Benzyne cycloadditions provide access to privileged structures that are otherwise difficult to synthesize. For example, the core of various natural products and pharmaceuticals, including certain anticancer agents and CNS-active compounds, contains polycyclic aromatic systems readily assembled via benzyne chemistry.

The use of this compound offers a process-friendly route for several reasons:

-

Safety & Stability: As a stable solid, it avoids the hazards associated with diazonium salts or the cryogenic handling of organolithium reagents.

-

Scalability: Thermal reactions are generally more scalable than those requiring stoichiometric, super-stoichiometric, or pyrophoric reagents.

-

Cleanliness: The byproducts (CO₂ and benzil) are easily separated from most reaction products, simplifying downstream processing and reducing waste streams.

Conclusion

This compound stands out as a highly practical and efficient precursor for the thermal generation of benzyne. Its stability, ease of handling, and the clean, neutral conditions required for its activation make it an invaluable tool for researchers in both academic and industrial settings. The protocols detailed herein provide a validated framework for its synthesis and application, empowering chemists to leverage the synthetic power of benzyne chemistry with greater safety, reliability, and efficiency. As the demand for molecular complexity in drug development continues to grow, such enabling technologies will be indispensable.

References

- 1. Diels–Alder Reaction [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 4. Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of 4,5-Diphenyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 4,5-diphenyl-1,3-dioxol-2-one, a reaction of significant interest in organic synthesis for its clean and efficient generation of diphenylacetylene. This document delves into the underlying mechanistic principles, offers detailed experimental protocols, and presents key analytical data for the characterization of the reaction product. The content is structured to provide both a theoretical understanding and a practical framework for the application of this reaction in a laboratory setting.

Introduction: The Significance of this compound in Alkyne Synthesis

This compound is a cyclic carbonate that serves as a valuable precursor in organic synthesis.[1] Its utility lies in its ability to undergo a clean and high-yielding thermal decomposition to produce diphenylacetylene, a fundamental building block in the synthesis of various pharmaceuticals and advanced materials. The reaction is driven by the formation of a highly stable gaseous byproduct, carbon dioxide, which simplifies product purification. Understanding the nuances of this decomposition is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic workflows.

This guide will explore the theoretical underpinnings of this reaction, focusing on the pericyclic nature of the transformation. Furthermore, it will provide a practical, step-by-step experimental protocol, along with the necessary analytical data for the confirmation of the final product.

Mechanistic Insights: A Retro-Diels-Alder Approach

The thermal decomposition of this compound is best understood as a retro-Diels-Alder reaction , a type of pericyclic reaction.[2] In this concerted process, the cyclic carbonate undergoes a [4+2] cycloreversion. The reaction proceeds through a cyclic transition state, leading to the simultaneous cleavage of two sigma bonds and the formation of two new pi bonds.

The driving force for this reaction is the formation of two highly stable products: diphenylacetylene, with its conjugated system of phenyl groups and a carbon-carbon triple bond, and carbon dioxide, a thermodynamically stable and volatile molecule.[2] The loss of gaseous CO2 from the reaction mixture shifts the equilibrium towards the products, ensuring a high yield of diphenylacetylene.[2]

Caption: The thermal decomposition of this compound proceeds via a concerted retro-Diels-Alder mechanism.

Experimental Protocol: Synthesis of Diphenylacetylene

This section provides a detailed, step-by-step methodology for the thermal decomposition of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether) | Reagent | Commercially Available |

| Inert gas (Nitrogen or Argon) | High Purity | --- |

| Standard Glassware (round-bottom flask, condenser, etc.) | --- | --- |

| Heating mantle with temperature control | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

Step-by-Step Procedure

-

Reaction Setup: Assemble a standard reflux apparatus consisting of a round-bottom flask, a condenser, and a gas inlet for an inert atmosphere. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add this compound and a high-boiling point solvent (e.g., diphenyl ether) in a 1:10 w/v ratio. Add a magnetic stir bar.

-

Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Heating: Begin stirring and gradually heat the reaction mixture to a temperature of approximately 200-250 °C. The exact temperature may need to be optimized, but the decomposition is typically initiated in this range. The evolution of carbon dioxide gas should be observed.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material.

-

Reaction Completion and Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Product Isolation: The diphenylacetylene product can be isolated by removing the solvent under reduced pressure (if the solvent's boiling point allows) or by precipitation. For precipitation, the cooled reaction mixture can be poured into a non-polar solvent like hexane, causing the diphenylacetylene to crystallize.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[3]

Caption: Experimental workflow for the thermal decomposition of this compound.

Product Characterization: Analytical Data

The successful synthesis of diphenylacetylene can be confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 60-62 °C |

| Molecular Formula | C14H10 |

| Molar Mass | 178.23 g/mol |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of diphenylacetylene is characterized by the absence of the strong carbonyl (C=O) stretch from the starting material (around 1800 cm⁻¹) and the appearance of a weak C≡C stretch around 2200-2260 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of diphenylacetylene in CDCl₃ will show multiplets in the aromatic region (typically between δ 7.2 and 7.6 ppm) corresponding to the protons on the two phenyl rings.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the acetylenic carbons around δ 80-90 ppm, in addition to the signals for the aromatic carbons.

Safety Considerations

-

The thermal decomposition should be carried out in a well-ventilated fume hood due to the high temperatures involved and the potential for solvent vapors.

-

High-boiling point solvents can be flammable and should be handled with care.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The thermal decomposition of this compound is a robust and efficient method for the synthesis of diphenylacetylene. Its mechanism, proceeding through a retro-Diels-Alder pathway, offers a clean conversion with the liberation of gaseous carbon dioxide. The experimental protocol outlined in this guide provides a reliable framework for conducting this reaction, and the accompanying analytical data will aid in the successful characterization of the product. This reaction represents a valuable tool in the arsenal of synthetic chemists for the construction of complex molecules.

References

Spectroscopic Profile of 4,5-Diphenyl-1,3-dioxol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diphenyl-1,3-dioxol-2-one, a derivative of vinylene carbonate, is a significant heterocyclic compound with applications in organic synthesis and materials science. Its rigid, planar structure and the presence of two phenyl groups and a cyclic carbonate moiety give rise to a unique spectroscopic fingerprint. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for researchers in confirming the synthesis, purity, and structural integrity of this compound in various applications.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound dictate its interaction with different spectroscopic techniques. The key components are the two phenyl rings, the C=C double bond within the dioxol-2-one ring, and the carbonate carbonyl group (C=O).

Caption: Correlation of molecular structure with key spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons of the two phenyl groups.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (C₆H₅) |

Interpretation:

-

Aromatic Region: The ten protons of the two phenyl rings are expected to resonate in the aromatic region, typically between 7.2 and 7.5 ppm. The overlapping signals from the ortho, meta, and para protons would likely result in a complex multiplet. The exact chemical shifts and splitting patterns would depend on the solvent and the specific electronic environment of each proton. Due to the symmetry of the molecule, the two phenyl groups are chemically equivalent, leading to a single set of signals with an integration of 10 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 154 - 156 | Carbonyl carbon (C=O) |

| ~ 130 - 135 | Olefinic carbons (C=C) |

| ~ 125 - 130 | Aromatic carbons (C₆H₅) |

Interpretation:

-

Carbonyl Carbon: The carbon of the carbonate group (C=O) is expected to appear significantly downfield, typically in the range of 154-156 ppm, due to the deshielding effect of the two adjacent oxygen atoms.

-

Olefinic Carbons: The two carbons of the C=C double bond within the dioxol-2-one ring are expected to resonate in the region of 130-135 ppm.

-

Aromatic Carbons: The carbons of the two phenyl rings will produce a series of signals between 125 and 130 ppm. Due to symmetry, four distinct signals are expected for the six carbons of each phenyl ring (one for the ipso-carbon, one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1800 - 1850 | Strong | C=O stretch (cyclic carbonate) |

| ~ 1600 - 1650 | Medium | C=C stretch (aromatic and olefinic) |

| ~ 3000 - 3100 | Medium | C-H stretch (aromatic) |

| ~ 1000 - 1300 | Strong | C-O stretch |

Interpretation:

-

Carbonyl Stretch: The most characteristic peak in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the cyclic carbonate. This peak is typically found at a high wavenumber, around 1800-1850 cm⁻¹, which is characteristic of five-membered cyclic carbonates. The parent compound, vinylene carbonate, shows a strong C=O stretch at approximately 1835 cm⁻¹.

-

C=C Stretch: The stretching vibrations of the aromatic C=C bonds and the C=C bond in the dioxol-2-one ring are expected to appear in the 1600-1650 cm⁻¹ region.

-

C-H Stretch: The aromatic C-H stretching vibrations will be observed as a group of medium-intensity bands above 3000 cm⁻¹.

-

C-O Stretch: Strong C-O stretching bands are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponding to the C-O bonds of the carbonate ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 238.06 | Molecular ion [M]⁺ |

| 194.07 | [M - CO₂]⁺ |

| 165.07 | [M - CO₂ - CHO]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of this compound, which is approximately 238.06 g/mol (for the most abundant isotopes).

-

Fragmentation Pattern: A characteristic fragmentation pathway would involve the loss of a molecule of carbon dioxide (CO₂) from the molecular ion, resulting in a fragment ion at m/z 194.07. Further fragmentation of this ion could lead to the formation of other characteristic fragments, such as the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.03 and the phenyl cation ([C₆H₅]⁺) at m/z 77.04.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices and should be adapted based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR to achieve adequate sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Data Acquisition:

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The expected data, derived from foundational principles and comparison with related compounds, offers a valuable reference for researchers. The combination of the aromatic signals in the NMR spectra, the characteristic high-wavenumber carbonyl stretch in the IR spectrum, and the specific molecular ion and fragmentation pattern in the mass spectrum create a unique and identifiable spectroscopic profile for this important synthetic intermediate. Rigorous application of the outlined experimental protocols will ensure the accurate identification and quality assessment of this compound in a research and development setting.

An In-depth Technical Guide to 4,5-Diphenyl-1,3-dioxol-2-one: Synthesis, Safety, and Handling

This guide provides a comprehensive technical overview of 4,5-diphenyl-1,3-dioxol-2-one, a significant heterocyclic compound with applications in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, and critical safety and handling protocols, underpinned by scientific principles and practical insights.

Introduction: Unveiling this compound

This compound, also known as diphenyl vinylene carbonate, is a solid organic compound with the chemical formula C₁₅H₁₀O₃.[1] Its molecular structure features a five-membered dioxolone ring with two phenyl substituents, rendering it a subject of interest in synthetic chemistry. This guide will explore its properties, synthesis, and safe handling, providing a foundational understanding for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21240-34-6 | [1] |

| Molecular Formula | C₁₅H₁₀O₃ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Colorless solid | [2] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 366.3±52.0 °C (Predicted) | [3] |

| Density | 1.288±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethyl acetate and cyclohexane. | [2] |

Synthesis and Mechanism

The efficient synthesis of this compound is crucial for its accessibility in research. A highly effective method involves the organocatalytic reaction of benzoin with diphenyl carbonate.

Organocatalytic Synthesis from Benzoin

An organocatalytic approach provides a robust and high-yielding route to this compound.[4][5] This method utilizes an N-Heterocyclic Carbene (NHC) catalyst to facilitate the reaction between benzoin and diphenyl carbonate under solvent-free conditions at 90 °C.[5] Imidazolium salts have been identified as particularly effective NHC precursors for this transformation.[4][5]

The proposed reaction mechanism can proceed via two pathways: "Benzoin first" or "carbonate first".[2] Both pathways converge at the formation of a mixed carbonate intermediate, which has been observed experimentally.[2]

Figure 1: Proposed mechanistic pathways for the NHC-catalyzed synthesis of this compound.

Experimental Protocol: Organocatalytic Synthesis

The following is a general procedure for the synthesis of this compound:[2]

-

Reactant Preparation: In a suitable reaction vessel, combine benzoin (1 mmol) and diphenyl carbonate.

-

Catalyst Addition: Add the N-Heterocyclic Carbene (NHC) precursor.

-

Reaction Conditions: Heat the mixture to 90 °C under solvent-free conditions.

-

Work-up:

-

After the reaction is complete, dissolve the crude product in an organic solvent.

-

Wash the organic layer with an aqueous solution of sodium hydroxide (1N), followed by a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and cyclohexane as the eluent to yield the pure this compound as a colorless solid.[2] A yield of up to 99% has been reported for this method.[2]

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

Table 2: NMR and HRMS Data for this compound [2]

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 7.38 – 7.47 (m, 6H), 7.52 – 7.62 (m, 4H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) = 125.66 (2 Cq), 126.60 (4 CHAr), 129.09 (4 CHAr), 130.21 (2 CHAr), 137.19 (2 Cq-Ar), 151.85 (Cq-Carbonate) |

| HRMS ([M+H]⁺) | Calculated: 239.0703, Measured: 239.0702 |

| HRMS ([M+Na]⁺) | Calculated: 261.0522, Measured: 261.0522 |

Safety and Handling

Hazard Identification and GHS Classification

Based on supplier information, this compound is classified as a combustible solid.[1] For analogous compounds like 4,5-dimethyl-1,3-dioxol-2-one, the GHS classifications include skin irritation (Category 2) and serious eye irritation (Category 2).[6][7] It is prudent to assume similar hazards for the diphenyl derivative until a specific SDS is available.

Table 3: Postulated GHS Hazard Information for this compound